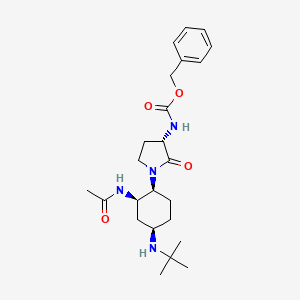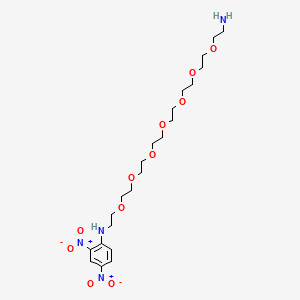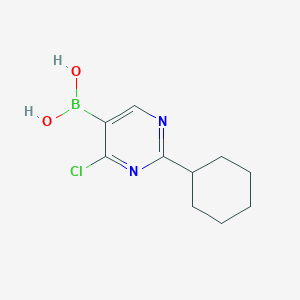
(4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a chloro group and a cyclohexyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a halogenated pyrimidine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include boronic esters, alcohols, and substituted pyrimidine derivatives .
Scientific Research Applications
(4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with hydroxyl groups on enzymes or receptors, leading to the inhibition or modulation of their activity. This interaction is often reversible, allowing for fine-tuned control over biological processes .
Comparison with Similar Compounds
- 2-Chloro-4-pyridinylboronic acid
- 2-Chloropyridine-3-boronic acid
- Phenylboronic acid
Comparison: (4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid is unique due to the presence of both a chloro group and a cyclohexyl group on the pyrimidine ring. This structural feature enhances its reactivity and selectivity in chemical reactions compared to other boronic acids .
Properties
Molecular Formula |
C10H14BClN2O2 |
|---|---|
Molecular Weight |
240.50 g/mol |
IUPAC Name |
(4-chloro-2-cyclohexylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C10H14BClN2O2/c12-9-8(11(15)16)6-13-10(14-9)7-4-2-1-3-5-7/h6-7,15-16H,1-5H2 |
InChI Key |
WUVFIRXNESONBW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)C2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





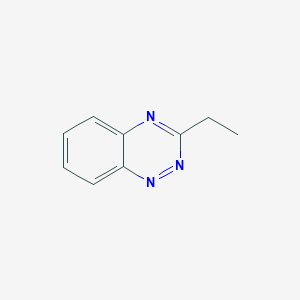
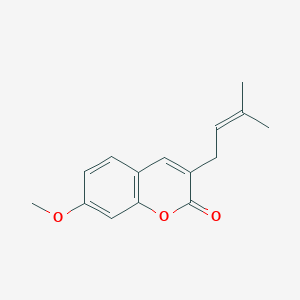

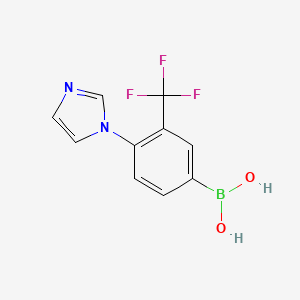
![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)
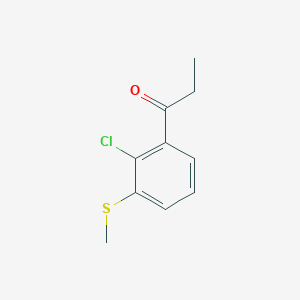
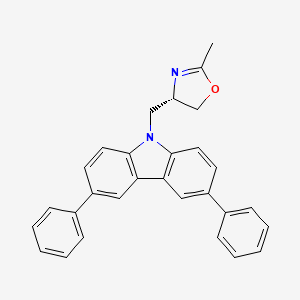
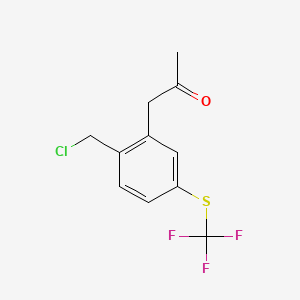
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)
